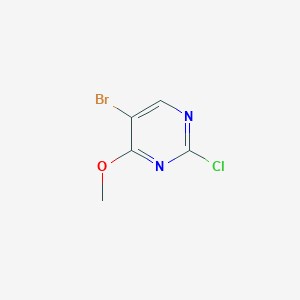![molecular formula C11H14ClF3N2 B163268 1-[2-(Trifluorométhyl)phényl]pipérazine-1-ium ; chlorure CAS No. 40160-26-7](/img/structure/B163268.png)
1-[2-(Trifluorométhyl)phényl]pipérazine-1-ium ; chlorure
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(Trifluoromethyl)phenyl]piperazin-1-ium;chloride is a chemical compound with the molecular formula C11H14ClF3N2. It is a piperazine derivative that contains a trifluoromethyl group, which enhances its biological activity and potency. This compound is of significant interest in scientific research due to its potential therapeutic and industrial applications.
Applications De Recherche Scientifique
1-[2-(Trifluoromethyl)phenyl]piperazin-1-ium;chloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various conditions, such as depression and anxiety.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
Target of Action
It is known that piperazine derivatives, such as this compound, show a wide range of biological and pharmaceutical activity . Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Mode of Action
It is known that piperazine derivatives are used in the synthesis of antidepressant molecules . These molecules typically work by modulating the release of monoamine neurotransmitters such as noradrenaline, dopamine, and serotonin in the central nervous system .
Biochemical Pathways
Given its structural categorization as a piperazine, it may influence pathways related to the neurotransmitters mentioned above.
Result of Action
Based on its potential use in the synthesis of antidepressant molecules , it may contribute to alleviating symptoms of depression by modulating neurotransmitter activity.
Méthodes De Préparation
The synthesis of 1-[2-(Trifluoromethyl)phenyl]piperazin-1-ium;chloride involves several steps. One common method includes the reaction of 1-(2-bromoethyl)-2-(trifluoromethyl)benzene with piperazine in the presence of a base, followed by the addition of hydrochloric acid to form the chloride salt . The reaction conditions typically involve heating the reactants in a suitable solvent such as ethanol or acetonitrile . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .
Analyse Des Réactions Chimiques
1-[2-(Trifluoromethyl)phenyl]piperazin-1-ium;chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the chloride ion is replaced by other nucleophiles such as hydroxide or alkoxide ions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Comparaison Avec Des Composés Similaires
1-[2-(Trifluoromethyl)phenyl]piperazin-1-ium;chloride can be compared with other piperazine derivatives, such as:
1-(2-Chlorophenyl)piperazine: Similar structure but with a chlorine atom instead of a trifluoromethyl group.
1-(2-Methylphenyl)piperazine: Contains a methyl group instead of a trifluoromethyl group.
1-(2-Fluorophenyl)piperazine: Contains a fluorine atom instead of a trifluoromethyl group.
The presence of the trifluoromethyl group in 1-[2-(Trifluoromethyl)phenyl]piperazin-1-ium;chloride makes it unique by enhancing its biological activity and potency compared to other similar compounds .
Propriétés
Numéro CAS |
40160-26-7 |
|---|---|
Formule moléculaire |
C11H14ClF3N2 |
Poids moléculaire |
266.69 g/mol |
Nom IUPAC |
1-[2-(trifluoromethyl)phenyl]piperazine;hydrochloride |
InChI |
InChI=1S/C11H13F3N2.ClH/c12-11(13,14)9-3-1-2-4-10(9)16-7-5-15-6-8-16;/h1-4,15H,5-8H2;1H |
Clé InChI |
OKQSPACLVSNVBL-UHFFFAOYSA-N |
SMILES |
C1C[NH+](CCN1)C2=CC=CC=C2C(F)(F)F.[Cl-] |
SMILES canonique |
C1CN(CCN1)C2=CC=CC=C2C(F)(F)F.Cl |
Synonymes |
o-TFMPP; ortho-TFMPP; 1-(ortho-Trifluoromethylphenyl) piperazine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B163190.png)













